(3-Fluorophenyl){4-[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxazole derivative with 3-fluorobenzoyl piperazine under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]piperazine: Similar structure but with a chlorophenyl group instead of a furan-2-yl group.
1-[4-(Benzenesulfonyl)-5-(4-bromophenyl)-1,2-oxazol-3-yl]piperazine: Similar structure but with a bromophenyl group instead of a furan-2-yl group.
Uniqueness
1-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-4-(3-fluorobenzoyl)piperazine is unique due to the presence of the furan-2-yl group, which imparts specific electronic and steric properties.
Properties
Molecular Formula |
C24H20FN3O5S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20FN3O5S/c25-18-7-4-6-17(16-18)23(29)27-11-13-28(14-12-27)24-22(26-21(33-24)20-10-5-15-32-20)34(30,31)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2 |
InChI Key |
HDJDQDXJKBXCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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